molecular formula C21H22N4O B10986662 N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-indol-1-yl)propanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-indol-1-yl)propanamide

Cat. No.: B10986662
M. Wt: 346.4 g/mol
InChI Key: UJPGHUXMOGVSTD-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-indol-1-yl)propanamide is a complex organic compound that features both benzimidazole and indole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these two moieties in a single molecule suggests potential for diverse biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-indol-1-yl)propanamide typically involves the coupling of benzimidazole and indole derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the benzimidazole and indole components . The reaction is usually carried out in an inert solvent such as dimethylformamide (DMF) under mild conditions to ensure high yields.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-indol-1-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The benzimidazole and indole moieties can bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-indol-1-yl)propanamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual presence enhances its potential for diverse biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-indol-1-ylpropanamide

InChI

InChI=1S/C21H22N4O/c26-21(12-15-25-14-11-16-6-1-4-9-19(16)25)22-13-5-10-20-23-17-7-2-3-8-18(17)24-20/h1-4,6-9,11,14H,5,10,12-13,15H2,(H,22,26)(H,23,24)

InChI Key

UJPGHUXMOGVSTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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